molecular formula C10H9IN2 B1602845 1-(3-Iodobenzyl)-1H-pyrazole CAS No. 884507-56-6

1-(3-Iodobenzyl)-1H-pyrazole

Cat. No. B1602845
CAS RN: 884507-56-6
M. Wt: 284.1 g/mol
InChI Key: GWLQKUUXEMKUEW-UHFFFAOYSA-N
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Description

“1-(3-Iodobenzyl)-1H-pyrazole” is a chemical compound with the molecular formula C10H9IN2 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular weight of “1-(3-Iodobenzyl)-1H-pyrazole” is 284.1 Da . The structure of this compound includes an iodobenzyl group attached to a pyrazole ring .

Scientific Research Applications

Medicine: Targeting Adenosine Receptors

“1-(3-Iodobenzyl)-1H-pyrazole” derivatives have been explored for their potential to act as adenosine receptor agonists . These receptors play a pivotal role in various physiological processes, including cardiac rhythm regulation, neuronal activity modulation, and inflammation response. In pharmacology, targeting these receptors can help in the treatment of conditions like ischemic injuries, arrhythmias, and inflammatory diseases .

Material Science: Advanced Polymer Synthesis

In material science, compounds like “1-(3-Iodobenzyl)-1H-pyrazole” can be utilized as intermediates in the synthesis of advanced polymers. These polymers could have unique properties such as enhanced thermal stability, electrical conductivity, or specialized light-emitting capabilities, which are valuable in creating new materials for electronics, coatings, and photovoltaic cells .

Environmental Science: Pollutant Degradation

Research in environmental science has investigated the use of pyrazole derivatives in the degradation of pollutants. These compounds can act as catalysts in chemical reactions that break down hazardous substances, thereby reducing environmental toxicity and aiding in waste management efforts .

Analytical Chemistry: Chromatography and Spectroscopy

“1-(3-Iodobenzyl)-1H-pyrazole” and its analogs are used in analytical chemistry as standards or reagents in chromatography and spectroscopy. They help in the accurate identification and quantification of various substances within complex mixtures, which is crucial for quality control and research in chemistry and biochemistry .

Pharmacology: Drug Development

In pharmacology, “1-(3-Iodobenzyl)-1H-pyrazole” plays a role in the development of new drugs. Its structure can be modified to create molecules with potential therapeutic effects. For instance, it can be used to synthesize compounds that might act on specific biological pathways involved in diseases such as cancer, diabetes, or neurodegenerative disorders .

Agricultural Research: Pesticide Formulation

Although direct references to “1-(3-Iodobenzyl)-1H-pyrazole” in agricultural research are limited, related iodobenzyl compounds have been studied for their use in pesticide formulation. These substances can be part of the active ingredients that target pests and diseases affecting crops, contributing to improved agricultural productivity and food security .

Safety and Hazards

“1-(3-Iodobenzyl)-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(3-iodophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLQKUUXEMKUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594631
Record name 1-[(3-Iodophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodobenzyl)-1H-pyrazole

CAS RN

884507-56-6
Record name 1-[(3-Iodophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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